![molecular formula C17H14O2 B14345287 3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one CAS No. 102271-77-2](/img/structure/B14345287.png)
3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one is an organic compound characterized by the presence of a biphenyl group attached to an oxolan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one typically involves the reaction of 4-bromomethylbiphenyl with oxolan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the oxolan-2-one moiety. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the biphenyl group is attached. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of light or heat, nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxolan-2-one ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-([1,1’-Biphenyl]-4-yloxy)-7-hydroxy-4H-chromen-4-one: Another biphenyl derivative with a chromen-4-one ring, known for its potential biological activity.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): A biphenyl derivative with formazan groups, used in the synthesis of tetrazolium salts and verdazyl radicals.
Uniqueness
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one is unique due to its combination of a biphenyl group and an oxolan-2-one ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
102271-77-2 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-[(4-phenylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C17H14O2/c18-17-16(10-11-19-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |
Clave InChI |
UHNHBUJCSZXEJS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
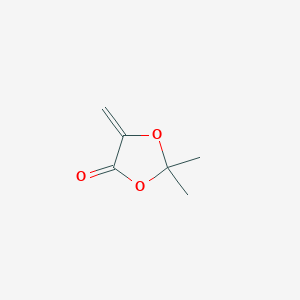

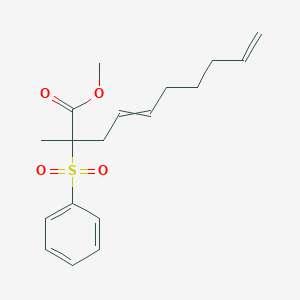
![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
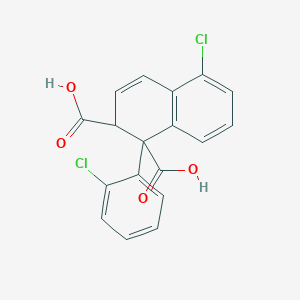
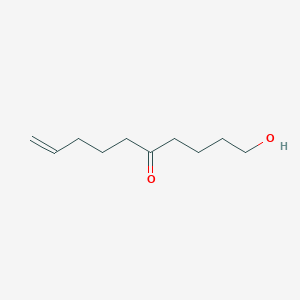
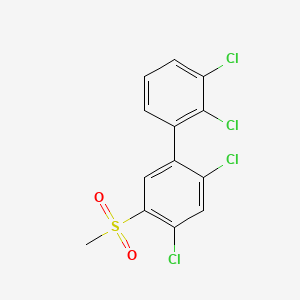
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

